molecular formula C12H14N2O2 B12272322 2-(Piperidin-4-yloxy)benzo[d]oxazole

2-(Piperidin-4-yloxy)benzo[d]oxazole

Cat. No.: B12272322
M. Wt: 218.25 g/mol
InChI Key: LILQEYNZHRBTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yloxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine moiety.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-4-yloxy)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)benzo[d]oxazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)benzo[d]oxazole
  • 2-(Piperidin-3-yl)benzo[d]oxazole
  • 2-(Piperidin-2-yl)benzo[d]oxazole

Uniqueness

2-(Piperidin-4-yloxy)benzo[d]oxazole is unique due to the presence of the piperidin-4-yloxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-piperidin-4-yloxy-1,3-benzoxazole

InChI

InChI=1S/C12H14N2O2/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2

InChI Key

LILQEYNZHRBTJZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.